A1B1 hydrochloride
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Overview
Description
- Its chemical formula is C23H25ClFN3O2.HCl , with a molecular weight of 466.38 g/mol .
- The compound is soluble in DMSO and exhibits high purity (99%) and optical purity (>98% ee) .
A1B1 hydrochloride: is a potent and orally-active compound that acts as a chemokine CCR1 antagonist.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for A1B1 hydrochloride are not readily available in the literature.
- industrial production methods likely involve optimization of existing synthetic pathways.
Chemical Reactions Analysis
- A1B1 hydrochloride may undergo various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain unspecified.
- The major products formed from these reactions are not explicitly documented.
Scientific Research Applications
- A1B1 hydrochloride finds applications in various scientific fields:
Chemistry: Potential use as a tool compound for studying chemokine receptors and their signaling pathways.
Biology: Investigation of chemokine-mediated cellular interactions.
Medicine: Possible therapeutic implications in inflammatory diseases.
Industry: Industrial applications remain to be explored.
Mechanism of Action
- The exact mechanism by which A1B1 hydrochloride exerts its effects is not fully elucidated.
- It likely involves binding to the CCR1 receptor, modulating immune responses and inflammation.
- Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available literature.
- A1B1 hydrochloride’s uniqueness lies in its chemokine receptor specificity.
Properties
Molecular Formula |
C23H26Cl2FN3O2 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
N-[5-chloro-2-[(E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C23H25ClFN3O2.ClH/c1-16-14-27(15-18-3-8-21(25)9-4-18)11-12-28(16)23(30)10-6-19-5-7-20(24)13-22(19)26-17(2)29;/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,26,29);1H/b10-6+;/t16-;/m1./s1 |
InChI Key |
NKLJJQLZVNLVLU-PMYAVTAHSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)/C=C/C2=C(C=C(C=C2)Cl)NC(=O)C)CC3=CC=C(C=C3)F.Cl |
Canonical SMILES |
CC1CN(CCN1C(=O)C=CC2=C(C=C(C=C2)Cl)NC(=O)C)CC3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
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